molecular formula C9H7BrF4O2 B2952039 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole CAS No. 220004-17-1

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Cat. No.: B2952039
CAS No.: 220004-17-1
M. Wt: 303.051
InChI Key: YZBBPTSCMLAFKB-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole (CAS: 220004-17-1) is a fluorinated aromatic ether with the molecular formula C₉H₇BrF₄O₂ and a molecular weight of 303.05 g/mol. It is synthesized via the reaction of guaiacol (2-methoxyphenol) with 1,2-dibromo-1,1,2,2-tetrafluoroethane in dimethyl sulfoxide (DMSO) using potassium carbonate as a base . The compound has a boiling point of 80–82°C at 10 mbar and exhibits high thermal stability due to its fluorinated ethoxy group. Its primary applications include serving as a crosslinking agent in fluorinated polymers and as a substrate in Fe-catalyzed multicomponent reactions for synthesizing fluoroalkylated vinyl azaarenes .

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBBPTSCMLAFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with anisole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Iron-Catalyzed Multicomponent Radical Cross-Coupling

This compound acts as a fluoroalkyl bromide donor in iron-catalyzed reactions, forming two new carbon–carbon bonds in a single operation. Key findings include:

Reaction with N-Vinylphthalimide and Aryl Grignard Reagents
Under optimized conditions (FeCl₃ catalyst, dcpe ligand, THF solvent, 0°C), the compound participates in a three-component coupling with N-vinylphthalimide and aryl Grignard reagents to yield α-fluoroalkyl-β-aryl amines .

ParameterOptimal ValueYield (%)
Catalyst LoadingFeCl₃ (10 mol %)60
Liganddcpe (20 mol %)63
Temperature0°C77
Grignard Equivalents3.055

Table 1: Optimization data for three-component coupling

The reaction tolerates diverse aryl Grignard reagents, including those with electron-withdrawing (-NO₂, -CF₃) and electron-donating (-OMe, -NMe₂) groups .

Radical Addition to Vinyl Azaarenes

The compound facilitates regioselective fluoroalkylarylation of vinyl azaarenes (e.g., 2-vinylpyridine) via a radical pathway. Key observations:

  • Radical Probe Studies : Cyclopropyl-substituted vinyl azaarenes undergo ring-opening upon reaction, confirming radical intermediates .

  • Diastereoselectivity : Reactions with bifunctional substrates yield cyclic products with up to 1:3.5 dr (diastereomeric ratio) .

Mechanistic Pathway

  • Halogen Abstraction : Fe(I) abstracts bromine, generating a fluoroalkyl radical (CF₂CF₂- ) .

  • Radical Addition : The radical adds to the electron-deficient alkene in vinyl azaarenes, forming a stabilized benzylic radical .

  • Transmetalation : Slow addition of Grignard reagents enables selective aryl transfer to Fe(II), followed by C–C bond formation via reductive elimination .

Substrate Scope and Limitations

  • Effective Substrates : Enamides, vinylpyridines, and styrenes with proximal nitrogen atoms .

  • Ineffective Substrates : Styrenes lacking coordinating groups (e.g., 4-vinyltoluene) show no reactivity due to insufficient radical stabilization .

Computational Insights

Density functional theory (DFT) calculations reveal:

  • The pyridine nitrogen in vinyl azaarenes lowers the reductive elimination barrier by 4.0 kcal/mol compared to non-coordinating substrates .

  • Weak N→Fe interactions stabilize transition states, enabling selective C–C bond formation .

Scientific Research Applications

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Positional Isomers and Functional Groups

1-Bromo-2-(1,1,2,2-Tetrafluoroethoxy)Benzene (CAS: 883499-00-1)
  • Molecular Formula : C₈H₅BrF₄O
  • Molecular Weight : 273.03 g/mol
  • Key Differences : Lacks the methoxy group present in the target compound. The bromo-tetrafluoroethoxy substituent is positioned at the para position relative to the benzene ring.
  • Applications : Used in Pd-catalyzed direct arylations of heteroarenes, demonstrating lower steric hindrance compared to the ortho-methoxy-substituted analog .
1-Bromo-3-(1,1,2,2-Tetrafluoroethoxy)Benzene (CAS: 527751-45-7)
  • Molecular Formula : C₈H₅BrF₄O
  • Molecular Weight : 273.03 g/mol
  • Key Differences : Meta-substitution of the bromo-tetrafluoroethoxy group alters electronic effects on the aromatic ring, reducing electron-withdrawing character compared to the ortho-substituted target compound .

Fluorination Degree and Thermal Stability

2-Bromotetrafluoroethyl Trifluorovinyl Ether (CAS: 1482416-44-3)
  • Molecular Formula : C₇BrF₁₅O₂
  • Molecular Weight : 480.96 g/mol
  • Key Differences : Contains additional pentafluoroethoxy and hexafluoropropane groups, resulting in extreme fluorination. This enhances thermal stability (decomposition temperature >300°C) and chemical inertness, making it suitable for high-performance lubricants and specialty polymers .
2-(2-Bromoethoxy)Anisole (CAS: 4463-59-6)
  • Molecular Formula : C₉H₁₁BrO₂
  • Molecular Weight : 231.09 g/mol
  • Key Differences: Non-fluorinated bromoethoxy group reduces thermal stability (boiling point: ~150°C at ambient pressure) and reactivity in radical reactions compared to fluorinated analogs .

Electronic Effects and Reactivity

4-Bromo-2-Fluoroanisole (CAS: 2357-52-0)
  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.03 g/mol
  • Key Differences : Direct fluorine substitution on the aromatic ring creates a stronger electron-withdrawing effect than the tetrafluoroethoxy group. This compound is used in nucleophilic aromatic substitutions but exhibits lower stability under acidic conditions .
2-(2-Chloro-1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-Tetrafluoroethanesulfonamide
  • Molecular Formula: C₄H₂ClF₈NO₃S
  • Molecular Weight : 347.52 g/mol
  • Key Differences : Sulfonamide group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The chlorine atom further enhances electrophilicity, making it reactive in SN2 reactions .
Crosslinked Poly(methyl methacrylate) with Tetrafluoroethoxyl Units
  • Role of Target Compound: The bromo-tetrafluoroethoxy group in 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)anisole acts as a crosslinking unit, enabling the synthesis of polymers with glass transition temperatures (Tg) exceeding 150°C. This is superior to non-fluorinated analogs like 2-(2-bromoethoxy)anisole, which yield polymers with Tg <100°C .
Fluorinated Methacrylate Monomers
  • Comparison: Methacrylate derivatives of 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol (a precursor to the target compound) exhibit higher hydrophobicity and chemical resistance than non-fluorinated methacrylates, making them ideal for coatings and optical materials .

Research Findings and Trends

  • Reactivity in Cross-Coupling Reactions : The ortho-methoxy group in this compound sterically hinders Pd-catalyzed couplings compared to its para-substituted analogs, but enhances regioselectivity in Fe-catalyzed reactions .
  • Thermal Degradation: Fluorinated compounds like 2-bromotetrafluoroethyl trifluorovinyl ether exhibit negligible decomposition below 300°C, whereas non-fluorinated analogs degrade rapidly above 150°C .

Biological Activity

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole is a fluorinated organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and materials science. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

The synthesis of this compound typically involves the reaction of anisole with a brominated fluoroalkyl ether. The compound can be produced through a multicomponent radical cross-coupling strategy utilizing iron catalysts, which allows for regioselective fluoroalkylation of enamides. This method has demonstrated yields of up to 82% under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to form radicals during chemical reactions. These radicals can participate in various biochemical processes that may lead to cytotoxic effects on certain cell types. The compound's fluoroalkyl moiety enhances its lipophilicity and stability, potentially increasing its bioavailability in biological systems .

Case Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : In studies involving fluoroalkylated compounds, it was noted that these substances often displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the interaction with microbial membranes .
  • Cytotoxicity : A study assessing various fluoroalkylated compounds found that they exhibited varying degrees of cytotoxicity against cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Data Table: Biological Activity Overview

Activity Type Observation Reference
AntimicrobialEnhanced activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Radical FormationEffective radical generation under mild conditions

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